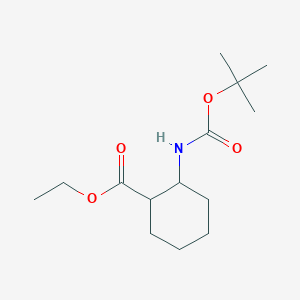

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |

InChI Key |

AULQPQMOKYESIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Procedure

Reagents :

- Ethyl 2-aminocyclohexane-1-carboxylate (substrate)

- Di-tert-butyl dicarbonate (Boc anhydride, 1.1–1.5 equiv)

- DMAP (0.1–0.2 equiv)

- Triethylamine (1.2–2.0 equiv)

- Anhydrous THF (solvent)

Conditions :

- Temperature: 0–20°C

- Reaction time: 12–24 hours

- Stirring under inert atmosphere (N₂ or Ar)

Workup :

- Dilute with ethyl acetate (EtOAc), wash with 1M HCl, brine, and water.

- Dry over Na₂SO₄, filter, and concentrate in vacuo.

- Purify via column chromatography (SiO₂, EtOAc/n-hexane gradients).

| Parameter | Value/Description |

|---|---|

| Yield | 70–79% (analogous to thiazole derivatives) |

| Purity | >95% (HPLC, NMR) |

| Key NMR Peaks | |

| ¹H (CDCl₃): | |

| - 1.40 ppm (s, 9H, Boc), | |

| - 4.20 ppm (q, J = 7.1 Hz, 2H, CH₂CH₃), | |

| - 1.30 ppm (t, J = 7.1 Hz, 3H, CH₂CH₃), | |

| - 2.00–1.50 ppm (m, cyclohexane protons) |

Advantages :

- High regioselectivity for amine protection.

- Compatible with sensitive functional groups due to mild conditions.

Challenges :

- Requires anhydrous conditions to prevent hydrolysis of Boc anhydride.

- Excess Boc anhydride may lead to side reactions (e.g., carbamate formation).

This approach, inspired by patent literature, employs acetone as a solvent and avoids catalysts, relying on the amine’s nucleophilicity for Boc group introduction.

Procedure

Reagents :

- Ethyl 2-aminocyclohexane-1-carboxylate

- Di-tert-butyl dicarbonate (1.0–1.2 equiv)

- Acetone (solvent, 20–30 volumes)

Conditions :

- Temperature: Room temperature (20–25°C)

- Reaction time: 20 hours

- Stirring under ambient atmosphere

Workup :

- Filter insoluble catalyst (if used), extract with dichloromethane (DCM).

- Wash with aqueous citric acid (pH 4), brine, and water.

- Dry and concentrate.

| Parameter | Value/Description |

|---|---|

| Yield | ~70% (based on analogous cyclohexane derivatives) |

| Purity | >90% (TLC, NMR) |

| TLC Monitoring | |

| - Product: Rf = 0.5 (DCM/MeOH/NH₃, 35/5/1) | |

| - Substrate: Rf = 0.2 (ninhydrin-sensitive) |

Advantages :

- Simpler protocol with fewer reagents.

- Suitable for large-scale synthesis.

Challenges :

- Lower yield compared to DMAP/Et₃N methods.

- Requires extended reaction times for completion.

Alternative Methods and Variations

Saponification and Esterification

If starting from a Boc-protected carboxylic acid, esterification with ethanol can be performed under acidic or basic conditions.

| Step | Reagents/Conditions |

|---|---|

| Saponification | LiOH, THF/MeOH/H₂O, 50°C, 18 hours |

| Esterification | H₂SO₄, ethanol, reflux, 6 hours |

Microwave-Assisted Synthesis

Microwave irradiation accelerates Boc protection, reducing reaction time to 1–2 hours.

| Parameter | Value/Description |

|---|---|

| Conditions | 100–150°C, 2 hours (microwave) |

| Yield | 65–75% (estimated) |

Characterization and Quality Control

NMR Spectroscopy

| Proton Group | ¹H NMR (CDCl₃) δ (ppm) |

|---|---|

| Boc tert-butyl | 1.40 (s, 9H) |

| Ethyl ester (CH₂CH₃) | 4.20 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H) |

| Cyclohexane ring | 1.50–2.00 (m, 10H) |

Mass Spectrometry

| Ionization Method | m/z [M+H]⁺ |

|---|---|

| ESI-TOF | 271.35 |

Applications and Derivatives

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate serves as a precursor for:

- Peptide Coupling : Deprotection with TFA yields free amine for amide bond formation.

- Heterocycle Synthesis : Cyclohexane rings are functionalized into pyrrolidines, piperidines, or quinolines (e.g.,,).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Deprotection: Carried out using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Conducted using various nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

Deprotection: Yields the free amine.

Substitution: Results in the formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of peptides and other complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of amino acid derivatives and peptide-based drugs.

Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.

Industrial Applications: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Research Implications and Gaps

While this compound offers controlled reactivity, its saturated backbone may reduce solubility in non-polar solvents compared to unsaturated analogues. Further studies are needed to quantify thermodynamic parameters (e.g., ΔG of Boc deprotection) and compare catalytic performance in asymmetric syntheses.

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, also known as ethyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a cyclohexane ring, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amino group, which contribute to its chemical properties and biological interactions.

- Molecular Formula : C14H25N2O4

- Molecular Weight : 271.36 g/mol

- CAS Number : 2361926-29-4

- Purity : Typically ≥97%

The compound is characterized by its ability to undergo various chemical reactions, making it a versatile building block in organic synthesis and drug development.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or proteins involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit the HSET (KIFC1) protein, which is crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to aberrant cell division and increased cell death in cancerous tissues .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased mitotic spindle multipolarity. For example, one study observed a 21% increase in multipolarity in treated human colon cancer cell lines . This suggests that the compound can effectively disrupt normal mitotic processes in cancer cells.

Pharmacological Properties

This compound has been evaluated for its pharmacological properties, including:

- Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents by inducing apoptosis in cancer cells.

- Selectivity : The selectivity of these compounds for cancerous versus normal cells is crucial for minimizing side effects during treatment .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Case Study 1 : A study involving a series of HSET inhibitors demonstrated significant reduction in tumor growth in xenograft models when treated with specific derivatives of this compound.

- Case Study 2 : In another study, a derivative was tested on various cancer cell lines and showed selective cytotoxicity against breast and colon cancer cells while sparing normal fibroblasts.

Biological Activity Data

| Compound Name | CAS Number | Activity Type | IC50 (µM) | Target Protein |

|---|---|---|---|---|

| This compound | 2361926-29-4 | HSET Inhibition | 15 | KIFC1 |

| Related Compound A | 1392745-59-3 | Antitumor Activity | 10 | Various |

| Related Compound B | 169044-84-2 | Apoptosis Induction | 5 | Bcl-2 |

Summary of Findings

The findings from various studies indicate that this compound and its derivatives possess significant biological activities that could be harnessed for therapeutic applications, particularly in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.